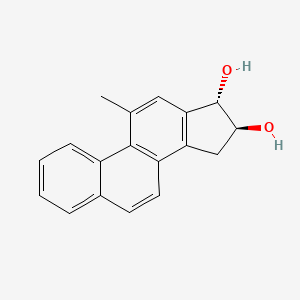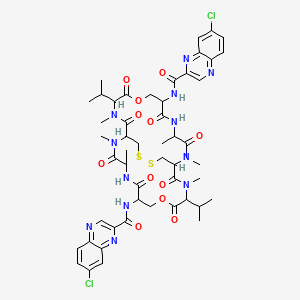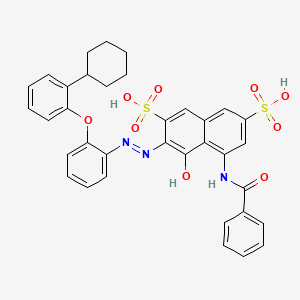
Piperazine, 1,1'-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1,1’-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(4-methyl-) is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a unique structure with a piperazine core linked to pyridine and phenylene groups, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves several methods, including:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU, leading to protected piperazines.
Ring Opening of Aziridines: This method uses N-nucleophiles to open the aziridine ring, forming piperazine derivatives.
Intermolecular Cycloaddition of Alkynes: This involves the cycloaddition of alkynes bearing amino groups to form piperazine rings.
Industrial Production Methods
Industrial production of piperazine derivatives often employs large-scale chemical processes that optimize yield and purity. These methods include continuous flow synthesis and solid-phase synthesis, which allow for the efficient production of piperazine derivatives on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1,1’-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(4-methyl-) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1,1’-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(4-methyl-) has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of piperazine, 1,1’-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(4-methyl-) involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine: A simpler derivative with a wide range of biological activities.
1,4-Bis(2-phenylethyl)piperazine: Another piperazine derivative with similar structural features.
1-(2-Pyridyl)piperazine: A compound with a pyridine ring attached to the piperazine core.
Uniqueness
Piperazine, 1,1’-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(4-methyl-) is unique due to its complex structure, which combines piperazine, pyridine, and phenylene groups. This unique structure imparts specific chemical and biological properties that distinguish it from other piperazine derivatives .
Eigenschaften
| 129225-05-4 | |
Molekularformel |
C29H37N5 |
Molekulargewicht |
455.6 g/mol |
IUPAC-Name |
1-methyl-4-[[4-[6-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyridin-2-yl]phenyl]methyl]piperazine |
InChI |
InChI=1S/C29H37N5/c1-31-14-18-33(19-15-31)22-24-6-10-26(11-7-24)28-4-3-5-29(30-28)27-12-8-25(9-13-27)23-34-20-16-32(2)17-21-34/h3-13H,14-23H2,1-2H3 |
InChI-Schlüssel |
SPROCWLEXWSNFG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C3=NC(=CC=C3)C4=CC=C(C=C4)CN5CCN(CC5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







